[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine
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Overview
Description
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine typically involves the reaction of 2-chlorobenzylamine with o-phenylenediamine under acidic conditions to form the benzodiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the benzodiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile: Similar in structure but with a nitrile group instead of a chlorophenyl group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar heterocyclic structures used in anticancer research.
Uniqueness
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H12ClN3 |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine |
InChI |
InChI=1S/C14H12ClN3/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8,16H2 |
InChI Key |
SAIPOSMOTFGKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl |
Origin of Product |
United States |
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